molecular formula C22H16ClN3O4S B2386986 ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-20-1

ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2386986
CAS No.: 851947-20-1
M. Wt: 453.9
InChI Key: DHRLXGAEFXPYLJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure includes a 4-chlorobenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRLXGAEFXPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thienopyridazine core, followed by the introduction of various substituents. Common reagents used in these reactions include ethyl acetoacetate, 4-chlorobenzoyl chloride, and phenylhydrazine. The reaction conditions often involve the use of catalysts and solvents such as acetic acid and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound is compared to two analogs from the evidence:

Ethyl 5-(2-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (): Substituent: 2-fluorobenzamido (vs. 4-chlorobenzamido in the target). Molecular formula: C₂₂H₁₆FN₃O₄S. Molecular weight: 437.445 g/mol .

Ethyl 5-(2H-1,3-benzodioxole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (): Substituent: Benzodioxole-amido (vs. 4-chlorobenzamido). Molecular formula: C₂₃H₁₇N₃O₆S. Molecular weight: 463.463 g/mol .

Table 1: Structural and Physicochemical Comparison
Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound 4-Chlorobenzamido C₂₂H₁₆ClN₃O₄S ~453.52* Electron-withdrawing Cl, planar aromatic core
2-Fluoro analog 2-Fluorobenzamido C₂₂H₁₆FN₃O₄S 437.445 Electron-withdrawing F, meta-substitution
Benzodioxole analog Benzodioxole-amido C₂₃H₁₇N₃O₆S 463.463 Oxygen-rich bicyclic substituent, increased polarity

*Calculated based on analogous structures.

Biological Activity

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the thienopyridazine class, which has attracted attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with an ethyl carboxylate group and a 4-chlorobenzamido substituent. Its molecular formula is C22H16ClN3O4SC_{22}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 431.89 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Amidation : Reacting 4-chlorobenzoic acid with an appropriate amine to form the corresponding benzamide.
  • Cyclization : Formation of the thienopyridazine core through cyclization reactions involving sulfur-containing reagents.
  • Esterification : Introduction of the ethyl ester group via esterification reactions.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives of thienopyridazines exhibit significant antimicrobial properties. For instance, certain thiophene derivatives have shown promising antimicrobial activity against various pathogens. Ethyl 5-(4-chlorobenzamido)-4-oxo compounds may share similar properties due to their structural characteristics .

Anticancer Potential

Thienopyridazine derivatives have been investigated for their anticancer potential. The presence of electron-withdrawing groups like chlorine may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation .

The mechanism by which ethyl 5-(4-chlorobenzamido)-4-oxo compounds exert their biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : Binding to receptors influencing cellular signaling pathways related to disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Antiviral Activity : A study on thienopyridazine derivatives demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Another investigation revealed that certain thienopyridazine compounds exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialSignificant activity against bacteria/fungi
AnticancerInhibition of cancer cell growth
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationEthyl acetoacetate, H₂SO₄, 90°C68
Amidation4-Chlorobenzoyl chloride, Et₃N, DMF72

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., δ 1.44 ppm for ethyl CH₃, δ 7.51 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 371.88) .
  • IR Spectroscopy : Peaks at 1700–1650 cm⁻¹ confirm carbonyl groups (amide C=O, ester C=O) .
  • X-ray Crystallography : SHELX software resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.48 Å) .

Advanced Question: How can researchers resolve contradictions in reported biological activities across similar derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) arise from structural variations or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically compare substituents (e.g., 4-Cl vs. 4-Br on benzamido group) .

Target Validation : Use siRNA or CRISPR to confirm pathway involvement (e.g., Hedgehog signaling in ) .

Crystallographic Analysis : Resolve binding modes using SHELX-refined protein-ligand structures .

Q. Table 2: Comparative Bioactivity of Derivatives

SubstituentTargetIC₅₀ (µM)Reference
4-ClHedgehog pathway0.8
4-BrA549 cancer cells20
3-OCH₃Tau aggregation5.2

Advanced Question: What strategies improve the compound’s pharmacokinetics for CNS applications?

Methodological Answer:
To enhance blood-brain barrier (BBB) penetration:

Lipophilicity Optimization : Introduce fluorine or methyl groups (logP ~2.5) .

Prodrug Design : Replace ethyl ester with isopropyl to increase bioavailability (e.g., compound 10 in ) .

In Vivo Models : Assess brain-plasma ratios in rodents via LC-MS/MS .

Advanced Question: How are crystallographic disorders addressed in X-ray structures of this compound?

Methodological Answer:
Disordered regions (e.g., rotating phenyl rings) are refined using:

SHELXL Constraints : Apply PART, SIMU, and DELU instructions to model thermal motion .

Twinned Data Handling : Use HKLF 5 in SHELXL for twin refinement (common in monoclinic systems) .

Advanced Question: What in silico methods predict the compound’s enzyme inhibition potential?

Methodological Answer:

Molecular Docking : AutoDock Vina or Glide models binding to targets (e.g., kinases, proteases) .

MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Pharmacophore Mapping : Identify critical H-bond donors/acceptors (e.g., amide NH, carbonyl O) .

Advanced Question: How do solvent choices impact recrystallization purity?

Methodological Answer:

  • Polar Solvents (EtOH/H₂O) : Yield needle-like crystals but may trap solvent .
  • Nonpolar Solvents (Hexane/EtOAc) : Reduce impurities but slow nucleation.
  • Mixed Systems : Ethanol:DCM (1:3) optimizes crystal size and purity .

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